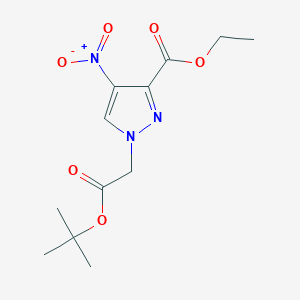

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a nitro group, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the nucleophilic displacement of a halogenated precursor with a pyrazole derivative under basic conditions. For instance, the reaction can be performed using triethylamine as a base and tetrahydrofuran as a solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The ester group can be hydrolyzed to a carboxylic acid.

Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group results in a carboxylic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents.

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, similar pyrazole derivatives have been tested for their ability to inhibit c-Met kinases, which are often overexpressed in various cancers, leading to enhanced tumor growth and metastasis .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

1.3 Antimicrobial Activity

this compound has shown potential as an antimicrobial agent. Research indicates that compounds with the pyrazole moiety can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

Agrochemical Applications

The unique properties of this compound extend to agrochemicals, particularly as a potential herbicide or pesticide.

2.1 Herbicidal Activity

Studies have indicated that pyrazole-based compounds can be effective in controlling weed populations due to their ability to inhibit specific biosynthetic pathways in plants . The structural characteristics of this compound may enhance its efficacy as a selective herbicide.

2.2 Insecticidal Properties

Research into the insecticidal properties of pyrazoles has demonstrated their effectiveness against various pests. Compounds like this compound could potentially disrupt the physiological processes of target insects, leading to their mortality .

Material Science Applications

In addition to biological applications, this compound may find utility in material science due to its unique chemical structure.

3.1 Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices could enhance the thermal and mechanical properties of materials. This compound could serve as a building block for developing advanced polymeric materials with tailored properties for specific applications .

3.2 Coordination Chemistry

The ability of pyrazoles to form coordination complexes with metals can be exploited in catalysis and sensor technology. This compound may participate in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation processes .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and pyrazole moieties can interact with active sites of enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrazole ring.

Ethyl 4-(2-tert-butoxy-2-oxoethyl)-2-ethoxybenzoate: Contains a benzoate moiety instead of a pyrazole ring.

Uniqueness

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H18N4O5

- Molecular Weight : 306.31 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring, which is known for its diverse biological activities, attached to an ethyl carboxylate group and a tert-butoxy moiety.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

A study conducted on related pyrazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that the incorporation of specific functional groups can enhance their cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound may exhibit similar properties by inhibiting pro-inflammatory cytokines and pathways. For instance, studies have shown that certain pyrazoles can reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes . In particular, derivatives with nitro groups have shown enhanced activity against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group at the 4-position of the pyrazole ring significantly contributes to its antitumor and antimicrobial activities. Modifications at other positions can lead to variations in potency and selectivity against specific targets .

Case Studies

Several case studies highlight the effectiveness of pyrazole compounds in clinical settings:

- Anticancer Studies : A series of experiments demonstrated that pyrazole derivatives inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. The modifications similar to those in this compound showed promising results in reducing tumor size and improving survival rates .

- Anti-inflammatory Trials : Clinical trials involving pyrazole derivatives indicated a reduction in symptoms of chronic inflammatory diseases, showcasing their potential as therapeutic agents in conditions like rheumatoid arthritis .

Propiedades

IUPAC Name |

ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-5-20-11(17)10-8(15(18)19)6-14(13-10)7-9(16)21-12(2,3)4/h6H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXYSQDVPZRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.